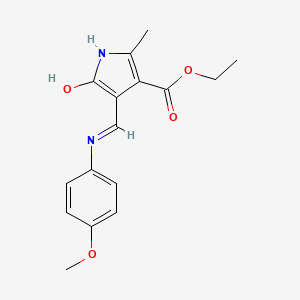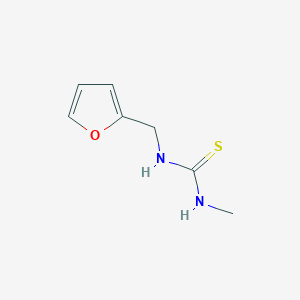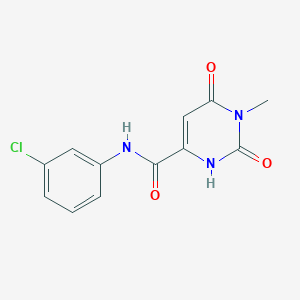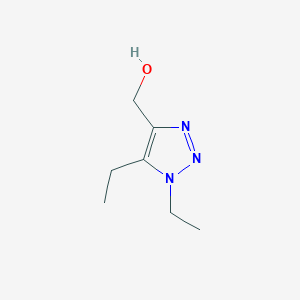![molecular formula C18H14N2O4S B2520694 N-([2,2'-联呋喃]-5-基甲基)喹啉-8-磺酰胺 CAS No. 2034251-32-4](/img/structure/B2520694.png)
N-([2,2'-联呋喃]-5-基甲基)喹啉-8-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis. These inhibitors, including N-(quinolin-8-yl)methanesulfonamide, have shown varying inhibitory potencies against different metal forms of the enzyme from Escherichia coli. The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, which is stabilized by hydrogen bonds and metal interactions. This finding is significant as it provides insights into the typical inhibition mechanisms of non-peptidic MetAP inhibitors and highlights the importance of in vitro conditions that are relevant to in vivo situations .
Synthesis of Antitumor Quinolines by Sonogashira Reactions
The Sonogashira reaction has been utilized to synthesize a series of antitumor compounds, including quinolines with arylsulfonyl moieties. These compounds have demonstrated selective inhibition of cancer cell lines, particularly those of colon and renal origin. The method allows for the introduction of various substituents into the arylsulfonyl part of the molecule, which is a key feature of the quinol pharmacophore. This synthesis approach is noteworthy for its potential in creating novel therapeutic agents with antitumor properties .
Novel Quinazoline-Sulfonamides as Anti-Cancer Agents
A new approach to synthesizing N-(quinazoline-4-yl)sulfonamides has been developed, yielding a variety of compounds with different substituents. These compounds have been evaluated for their cytotoxicity against several cancer cell lines, with some showing significant activity. The study also included docking simulations to understand the binding preferences of these sulfonamides, revealing that the bulkiness of the C-2 substituent affects the molecule's orientation in the active site. This research contributes to the understanding of how structural variations in quinazoline sulfonamides can influence their anticancer activity .
In Vitro Anticancer Screening and Radiosensitizing Evaluation of Quinoline Derivatives
Quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds were designed to meet the pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Several of the synthesized compounds exhibited in vitro anticancer activity against the human breast cancer cell line MCF7, with some showing comparable or superior activity to the reference drug doxorubicin. Additionally, the most potent compounds were assessed for their ability to enhance the cell-killing effect of gamma-radiation, suggesting potential use as radiosensitizers .
Synthesis and Docking Studies of Novel Quinoline Derivatives as Possible Anticancer Agents
The synthesis of novel quinoline derivatives with a sulfonamide moiety has been reported, with the aim of exploring their anticancer activity. These compounds have been tested in vitro against the breast cancer cell line MCF7, showing promising cytotoxic activities. Docking studies were performed to predict the affinity and orientation of these compounds in the carbonic anhydrase isozyme II active site, which is a known mechanism for the anticancer activity of sulfonamide compounds. This research provides valuable information on the potential of quinoline sulfonamides as anticancer agents .
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides
A metal-free synthetic method has been developed for the synthesis of N-(quinolin-2-yl)sulfonamides. This process involves the intermolecular amidation of quinoline N-oxides with arylsulfonamides, using PhI(OAc)2 and PPh3. The method has been successful in producing N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields, providing a new pathway for the synthesis of these compounds without the need for metal catalysts .
科学研究应用
诊断应用
喹啉类化合物已被用作细胞成像和诊断的荧光探针。磺酰胺基团可以增强此类探针的选择性和灵敏度。研究人员正在研究其在检测特定生物分子或细胞过程中的应用。
总之,N-([2,2’-联呋喃]-5-基甲基)喹啉-8-磺酰胺在从癌症治疗到诊断的各个领域都具有巨大的潜力。 需要进一步研究以充分发挥其治疗潜力,并针对特定应用优化其结构 . 如果你还有其他问题或需要更多信息,请随时提问! 😊
作用机制
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide acts as a dual inhibitor of MAOs and ChEs . It competes with these enzymes, thereby inhibiting their activity . This results in an increase in the level of MAO and AChE in the presynaptic cleft, improving signaling .
Biochemical Pathways
The inhibition of ChEs and MAOs affects several biochemical pathways. The inhibition of ChEs leads to an increase in acetylcholine levels, which can improve cognitive abilities such as learning, memory, perception, and problem-solving . The inhibition of MAOs prevents the degradation of amines, reducing the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) via the Fenton reaction . These substances are responsible for neural cell death .
Pharmacokinetics
It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is the improvement of signaling in the presynaptic cleft due to increased levels of MAO and AChE . This can lead to improved cognitive abilities in patients with Alzheimer’s disease .
Action Environment
It is known that the efficacy of sulfonamides can be influenced by various factors, including the presence of pus, which can inhibit their antibacterial action
未来方向
属性
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-25(22,17-7-1-4-13-5-2-10-19-18(13)17)20-12-14-8-9-16(24-14)15-6-3-11-23-15/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFRWONVPATAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)




![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)


![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
